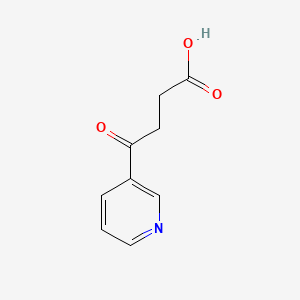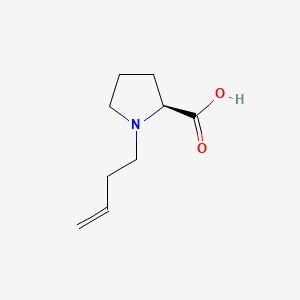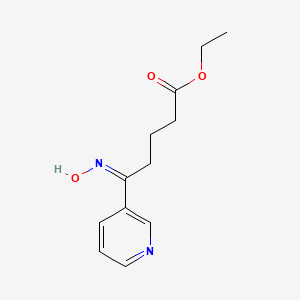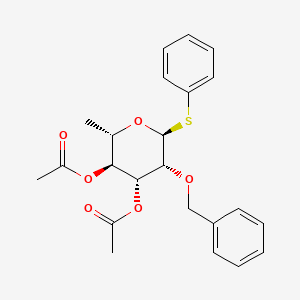
Atomoxetine-d3, Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atomoxetine-d3 hydrochloride is the deuterium labeled Atomoxetine hydrochloride . Atomoxetine hydrochloride is a potent and selective noradrenalin re-uptake inhibitor . It is used to treat attention deficit hyperactivity disorder (ADHD) . Atomoxetine may also be used for purposes not listed in this medication guide .
Molecular Structure Analysis
The molecular formula of Atomoxetine-d3, Hydrochloride is C17H22ClNO . The InChI representation isInChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; . The compound has a molecular weight of 294.8 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving Atomoxetine-d3, Hydrochloride are not detailed in the sources, it’s known that Atomoxetine increases extracellular norepinephrine and dopamine by 3-fold and increases Fos expression .Physical And Chemical Properties Analysis
Atomoxetine-d3, Hydrochloride has a molecular weight of 294.8 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass is 294.1578223 g/mol, and its monoisotopic mass is also 294.1578223 g/mol . The topological polar surface area is 21.3 Ų .科学的研究の応用
Spectrophotometric Analysis
Atomoxetine-d3, Hydrochloride: is used in spectrophotometric methods for the quantitative analysis of atomoxetine in pharmaceutical formulations. This approach relies on charge transfer complexes with π-acceptors, providing a sensitive means to assess content uniformity and drug homogeneity in capsules .
Neuroscience Research
In neuroscience, Atomoxetine-d3, Hydrochloride serves as an internal standard for quantifying atomoxetine levels in neurological studies, particularly those related to attention-deficit hyperactivity disorder (ADHD). It aids in understanding the pharmacokinetics and pharmacodynamics of atomoxetine within the central nervous system .
Pharmacology
Atomoxetine-d3, Hydrochloride: is pivotal in pharmacological research for evaluating the therapeutic effects of atomoxetine. It’s used in clinical trials to establish the efficacy and safety profile of atomoxetine, especially in pediatric patients with ADHD .
Analytical Chemistry
In analytical chemistry, Atomoxetine-d3, Hydrochloride is utilized for developing novel analytical methods, such as spectrofluorimetric assays. These methods are essential for ensuring the quality and potency of atomoxetine in its dosage forms .
Clinical Research
Atomoxetine-d3, Hydrochloride: plays a crucial role in clinical research, particularly in the development of new formulations and dosage regimens. It helps in determining the optimal therapeutic doses and assessing the drug’s efficacy in treating comorbid conditions associated with ADHD .
Drug Development
In drug development, Atomoxetine-d3, Hydrochloride is used to create new drug formulations, such as oral films and taste-masked orally disintegrating tablets (ODTs). These innovative formulations aim to improve patient compliance and bioavailability of atomoxetine .
Toxicology
Atomoxetine-d3, Hydrochloride: is employed as a reference standard in toxicological studies to ensure the safety of atomoxetine. It’s used in various applications, from clinical toxicology to urine drug testing, forensic analysis, and isotope dilution methods .
Biochemistry
In the field of biochemistry, Atomoxetine-d3, Hydrochloride is used to study the biochemical interactions and mechanisms of atomoxetine. It helps in understanding the drug’s impact on neurotransmitter systems and its potential neuroprotective effects .
Safety And Hazards
特性
IUPAC Name |
(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-NZDFJUHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atomoxetine-d3, Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)







